Nevanimibe hydrochloride
Overview
Description
Nevanimibe hydrochloride, also known as PD-132301 hydrochloride, is an orally active and selective acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1) inhibitor . It has been used in trials studying the treatment of Congenital Adrenal Hyperplasia .
Molecular Structure Analysis
The molecular formula of Nevanimibe hydrochloride is C27H40ClN3O . Its molecular weight is 458.08 .Chemical Reactions Analysis
Nevanimibe hydrochloride has been shown in nonclinical studies to decrease adrenal steroidogenesis at lower doses and to cause apoptosis of adrenocortical cells at higher doses . It inhibits adrenal steroidogenesis by decreasing cholesteryl esters, the substrate required for steroid synthesis .Scientific Research Applications
1. Congenital Adrenal Hyperplasia Treatment
Nevanimibe hydrochloride has been evaluated for its efficacy in treating congenital adrenal hyperplasia (CAH). It selectively inhibits adrenal cortex function, potentially reducing androgen excess independently of ACTH. This could allow for lower glucocorticoid dosing in CAH. In a study, nevanimibe decreased 17-hydroxyprogesterone (17-OHP) levels within two weeks of treatment, suggesting its potential as an add-on therapy for CAH (El‐Maouche et al., 2020).
2. Adrenocortical Carcinoma
In adrenocortical carcinoma (ACC), a rare and aggressive malignancy with limited treatment options, nevanimibe HCl has shown promise. It acts as a novel adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor. In clinical studies, nevanimibe was safe at doses up to ~6000 mg BID. Although complete or partial response was not observed, some patients exhibited stable disease for more than four months (Smith et al., 2020).
3. Mechanism of Action in Adrenal Disorders
The mechanism by which nevanimibe hydrochloride impacts adrenal disorders has been a subject of research. It acts as an adrenal-specific acyl-CoA:cholesterol acyltransferase-1 (ACAT1) inhibitor, impairing adrenocortical steroidogenesis and thus affecting mineralocorticoid, glucocorticoid, and androgen pathways. This action was highlighted in a Phase 2 study where nevanimibe decreased 17-OHP levels in patients with classic CAH, offering a new therapeutic approach to this condition (Lin et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOOGTHIDFZUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158389 | |
Record name | PD 132301-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nevanimibe hydrochloride | |
CAS RN |
133825-81-7 | |
Record name | Urea, N-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133825-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nevanimibe hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 132301-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEVANIMIBE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK694ZFS57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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